5-(Bromomethyl)isoxazol-3(2H)-one
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Overview
Description
5-(Bromomethyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with a bromomethyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoxazol-3(2H)-one typically involves the bromination of isoxazole derivatives. One common method is the bromination of 5-methylisoxazol-3(2H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted isoxazoles with various functional groups.
Oxidation: Isoxazole-5-carboxylic acid derivatives.
Reduction: 5-Methylisoxazol-3(2H)-one.
Scientific Research Applications
5-(Bromomethyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by interacting with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazol-3(2H)-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethylisoxazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Isoxazole-5-carboxylic acid: Contains a carboxyl group instead of a bromomethyl group, resulting in different chemical properties and applications.
Uniqueness
5-(Bromomethyl)isoxazol-3(2H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-(bromomethyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAQMJBBBONHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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